5,5'-Dimethoxylariciresinol 4-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dimethoxylariciresinol 4-O-glucoside is a naturally occurring lignan compound found in various plants. It is known for its potential biological activities, including its ability to reverse multidrug resistance in cancer cells . The compound has a molecular formula of C28H38O13 and a molecular weight of 582.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves several steps, starting from precursor molecules such as coniferyl alcohol. The process typically includes glycosylation reactions to attach the glucose moiety to the lignan structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 5,5’-Dimethoxylariciresinol 4-O-glucoside may involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and chromatography techniques to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethoxylariciresinol 4-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of 5,5’-Dimethoxylariciresinol 4-O-glucoside, such as quinones, alcohols, and substituted lignans.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves its interaction with cellular pathways that regulate drug efflux and apoptosis. The compound has been shown to inhibit the activity of P-glycoprotein, a protein that pumps chemotherapeutic drugs out of cancer cells, thereby increasing the intracellular concentration of these drugs and enhancing their cytotoxic effects . Additionally, the compound induces apoptosis in resistant cancer cells, further contributing to its potential as a multidrug resistance-reversing agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-Dimethoxylariciresinol 4-O-glucoside include other lignans such as:
- Secoisolariciresinol diglucoside
- Pinoresinol diglucoside
- Matairesinol glucoside
Uniqueness
What sets 5,5’-Dimethoxylariciresinol 4-O-glucoside apart from these similar compounds is its potent ability to reverse multidrug resistance in cancer cells. While other lignans also exhibit biological activities, the specific interaction of 5,5’-Dimethoxylariciresinol 4-O-glucoside with P-glycoprotein and its ability to enhance chemosensitivity make it a unique and valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C28H38O13 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1 |
InChI Key |
OSPNTYPNEPEMIS-HEZPOBQYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.